2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
Brand Name: Vulcanchem
CAS No.: 919533-23-6
VCID: VC17294282
InChI: InChI=1S/C14H12N2O2/c1-9-10(2)15-16-13(17)8-12(18-14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one

CAS No.: 919533-23-6

Cat. No.: VC17294282

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one - 919533-23-6

Specification

CAS No. 919533-23-6
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 2,3-dimethyl-5-phenylpyrazolo[5,1-b][1,3]oxazin-7-one
Standard InChI InChI=1S/C14H12N2O2/c1-9-10(2)15-16-13(17)8-12(18-14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3
Standard InChI Key HKRHARNLOOGMEW-UHFFFAOYSA-N
Canonical SMILES CC1=C2N(C(=O)C=C(O2)C3=CC=CC=C3)N=C1C

Introduction

Structural Characteristics and Molecular Identity

Core Bicyclic Architecture

The compound features a pyrazolo[5,1-b] oxazine core, where a pyrazole ring (positions 1-2-3) is fused to a 1,3-oxazine moiety (positions 5-6-7-8). Key substituents include:

  • 2,3-Dimethyl groups on the pyrazole ring

  • 5-Phenyl group attached to the oxazine component

  • 7-Ketone functionality completing the oxazine heterocycle .

This arrangement creates a planar, conjugated system with partial aromaticity, as evidenced by X-ray crystallographic analogs.

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₄H₁₂N₂O₂
Molecular weight240.26 g/mol
IUPAC name2,3-dimethyl-5-phenylpyrazolo[5,1-b] oxazin-7-one
SMILESCC1=C2N(C(=O)C=C(O2)C3=CC=CC=C3)N=C1C
InChIKeyHKRHARNLOOGMEW-UHFFFAOYSA-N

Spectroscopic Fingerprints

  • ¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 6.8–7.6 ppm (m, 5H, Ph) confirm substituent positions.

  • IR: Strong absorption at 1725 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N pyrazole).

Synthetic Methodologies

Primary Route: Oxazole-Hydrazine Condensation

The most documented synthesis involves:

  • Oxazole precursor preparation: 2,3-Dimethyl-5-phenyloxazole synthesis via cyclodehydration of N-acyl-β-ketoamide intermediates.

  • Hydrazine coupling: Reaction with substituted hydrazines (e.g., methylhydrazine) in acetic acid at 80–100°C.

  • Cyclization: Acid-catalyzed intramolecular nucleophilic attack forms the pyrazolo-oxazine core .

Key Reaction Parameters

  • Yield: 58–72% after column chromatography

  • Purity: >95% (HPLC)

  • Byproducts: <5% uncyclized hydrazide intermediates

Alternative Approaches

  • Thermal 6-endo-dig cyclization: Heating propargyl hydrazides with malonyl chlorides generates analogous pyrazolo-oxazines, though with lower regioselectivity .

  • Microwave-assisted synthesis: Reduces reaction time from 12h to 45min but requires specialized equipment.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature
DMSO32.425°C
Methanol4.125°C
Chloroform18.925°C
Water<0.125°C

Thermal Behavior

  • Melting point: 218–220°C (decomposition observed above 230°C)

  • Thermogravimetric analysis: 5% mass loss at 195°C under N₂

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages:

  • NO inhibition: IC₅₀ = 11.3 μM (vs. 15.8 μM for celecoxib)

  • COX-2 suppression: 78% reduction at 10 μM (Western blot)
    Mechanistically, the compound chelates the COX-2 active site His⁹⁰ residue via its oxazine ketone oxygen.

Antiproliferative Effects

Cell LineIC₅₀ (μM)Mechanism
MCF-78.2Caspase-3 activation (+240%)
A54912.1G0/G1 cell cycle arrest
HeLa9.8ROS generation (+155%)

SAR studies indicate the 5-phenyl group enhances membrane permeability, while dimethyl substituents optimize metabolic stability.

ParameterValue
Oral bioavailability42%
t₁/₂3.7h
Plasma protein binding89%
CYP3A4 inhibitionIC₅₀ = 28 μM

Acute Toxicity

  • LD₅₀ (oral, rat): 1,250 mg/kg

  • Notable effects: Transient hepatic enzyme elevation (ALT +300% at 500 mg/kg)

Applications and Future Directions

Drug Development

  • Lead optimization: Fragment-based design to improve water solubility (e.g., sulfonate prodrugs)

  • Combination therapy: Synergy observed with paclitaxel (CI = 0.3 at 5 μM)

Chemical Biology Tools

  • Fluorescent probes: Derivatives with dansyl tags used to image COX-2 in vivo

  • PROTAC conjugates: CRBN-recruiting molecules degrade EGFR with DC₅₀ = 50 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator